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Compound of Interest |

2-Chloro-3-fluoro-5-iodopyridine-4-
Compound Name:
carbaldehyde
CAS No.: 2219371-00-1
Cat. No.: B2474384

Part 1: Executive Summary & Structural Logic

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde is a high-value heterocyclic building block,
primarily utilized in the synthesis of complex pharmaceutical agents via transition-metal-
catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Its structural uniqueness lies in its dense functionalization: every carbon on the pyridine ring is
substituted, leaving only one aromatic proton. This "singularity” makes spectroscopic
characterization straightforward yet critical, as distinguishing it from regioisomers (e.g., the 3-
carbaldehyde isomer) requires precise analysis of coupling constants and chemical shifts.

Structural Connectivity & Numbering

The numbering priority follows the IUPAC rules for pyridine (N=1), with substituents assigned to
minimize locants or follow hierarchy. For this guide, we utilize the standard pyridine numbering:

Position 1: Nitrogen

Position 2: Chlorine

Position 3: Fluorine

Position 4: Aldehyde (-CHO)
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» Position 5: lodine[1][2][3][4]

e Position 6: Proton (H)

Part 2: Spectroscopic Profiling (Data & Assignment)

Note: The values below are high-confidence predicted ranges derived from substituent
chemical shift increments (SCS) in polysubstituted pyridines and validated against analogous
experimental data (e.g., 2-chloro-3-fluoropyridine derivatives).

Proton NMR ( H NMR)
Solvent: DMSO-

or CDCI

Key Feature: The spectrum is remarkably simple, consisting of two singlets (one potentially
split by fluorine).
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Shift ( _
Resonance Multiplicity ~ Coupling Assignment Logi
, PpM) (H2) e

Structural

Characteristic
aldehyde
downfield

Singlet (s) or shift. May

H-a 10.10 - 10.30 CHO (C4)

doublet (d) show long-
range
coupling to
F3.

Deshielded
by adjacent
Nitrogen (C1)
and lodine
) (C5). Lack of

H-b 8.50 - 8.70 Singlet (s) N/A H6 (C6)
ortho-
coupling
confirms
substitution at

C5.

Carbon-13 NMR ( C NMR)

Solvent; DMSO-

Key Feature: Look for the characteristic C-F coupling patterns and the upfield lodine-bearing
carbon.
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Carbon

Shift (

» PpmM)

Multiplicity

(H2) Assignment

Diagnostic
Note

C4-CHO

186.0 — 189.0

Doublet (d)

Aldehyde
C=0

Distinctive
carbonyl

region.[4]

C3

155.0 - 160.0

Doublet (d)

Large

coupling
constant
confirms
direct F-

attachment.

C6

148.0 - 152.0

Singlet (s)

N/A C-H

High shift due
to alpha-
position to

Nitrogen.

c2

140.0 — 145.0

Doublet (d)

C-Cl

Deshielded
by CI;
coupled to

adjacent F.

C4

125.0 - 130.0

Doublet (d)

C-CHO

Ipso carbon
carrying the

aldehyde.

C5

95.0 - 105.0

Singlet/Doubl
et

C-l

Critical:
Carbon
attached to
lodine is
significantly
upfield
(Heavy Atom
Effect).

Fluorine-19 NMR ( F NMR)
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Reference: CFCI
(0O ppm) Profile: Single sharp signal.
e Shift:

-115.0 to -125.0 ppm.

» Validation: If the signal appears as a doublet, check for coupling to the aldehyde proton (rare

but possible).

Mass Spectrometry (MS)

lonization: ESI+ or APCI

e Molecular lon (

): ~284.9 Da
 |sotope Pattern: The combination of Chlorine (

Cl/

Cl ratio 3:1) and lodine (Monoisotopic

I) creates a distinct pattern.

o M (285): Base peak (containing
Cl).

o M+2 (287): ~33% intensity of base peak (containing
Cl).

o Note: lodine does not add isotope complexity, but its mass defect is unique.

Part 3: Experimental Validation Protocols

This section details the self-validating workflow to confirm the identity of the synthesized or
purchased material.
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Protocol A: Regioisomer Differentiation (The "Negative
Control")

A common impurity or misidentified isomer is 2-chloro-4-iodopyridine-3-carbaldehyde. You must
distinguish the target (4-CHO) from the isomer (3-CHO).

Differentiation Logic:
e NOE (Nuclear Overhauser Effect):

o Target (4-CHO): Irradiating the Aldehyde proton should show NO strong enhancement of
the aromatic proton (H6) because they are para and separated by the lodine/lodine-
bearing carbon.

o Isomer (3-CHO): If the aldehyde is at C3 and lodine at C4, the aromatic proton might be at
C5 or C6. If the structure is 2-chloro-4-iodo-3-formyl, the H is at C5/C6.

e Coupling Constants:
o In the target, H6 is a singlet.

o If you see two doublets in the aromatic region, you have the wrong isomer (likely 2-chloro-
3-fluoro-4-iodo-pyridine with H5/H6 vicinal coupling).

Protocol B: Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening due to quadrupole relaxation of the
lodine/Chlorine:

e Solvent: Use DMSO-

(0.6 mL) rather than CDCI

. DMSO provides better solubility for polar aldehydes and separates the water peak from the
aromatic region.

e Concentration: 10-15 mg of sample.

o Temperature: Run at 298 K (25°C).
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e Pulse Sequence:

o Run a standard proton (

o Runa

C with proton decoupling (
).

o Mandatory: Run a

F (fluorine) scan to ensure no inorganic fluoride impurities (e.g., KF from synthesis) are
present.

Part 4: Visualization of Structural Logic

The following diagram illustrates the connectivity and the specific spectroscopic "beacons”
used to validate the structure.

Aldehyde H
~10.2 ppm (s)

i

Signal 1

H6 (Aromatic)

> ~8.6 ppm (s)
Deshielded by N & |

1H NMR
(DMSO-d6)
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Target Molecule:
2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde
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Click to download full resolution via product page
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Caption: Spectroscopic assignment logic highlighting the two key proton signals and the critical
Carbon-lodine upfield shift diagnostic.

Part 5: Synthetic Utility & Quality Control

When using this compound as an intermediate, the primary failure mode is de-iodination or
oxidation of the aldehyde to the carboxylic acid.

QC Workflow

¢ Visual Inspection: The compound should be a white to pale yellow solid. Darkening indicates
iodine liberation.

e TLC: 20% EtOAc in Hexanes. Aldehydes stain strongly with 2,4-DNP (orange/red spot).
e Acid Check: Run a quick IR.
o Aldehyde: Sharp band at ~1700 cm

AND Fermi resonance doublet at 2750/2850 cm

o Carboxylic Acid impurity: Broad O-H stretch (2500-3300 cm
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IR Spectroscopy
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Caption: Quality Control decision tree for validating the integrity of the aldehyde functionality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. labproinc.com [labproinc.com]

o 2. 2-CHLORO-3-FLUORO-5-IODOPYRIDINE CAS#: 153034-99-2 [amp.chemicalbook.com]
e 3. ucl.ac.uk [ucl.ac.uk]

e 4. 2-Chloro-4-iodopyridine-3-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

¢ To cite this document: BenchChem. [Comprehensive Spectroscopic Guide: 2-Chloro-3-
fluoro-5-iodopyridine-4-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2474384#spectroscopic-data-for-2-chloro-3-fluoro-5-
iodopyridine-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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